

Technical Guide: 3-Chloro-5-methoxy-4-propoxybenzotrile

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Compound of Interest

Compound Name: 3-Chloro-5-methoxy-4-propoxybenzotrile

CAS No.: 693804-16-9

Cat. No.: B2935557

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CAS Number: 693804-16-9 Molecular Formula: C₁₁H₁₂ClNO₂ Molecular Weight: 225.67 g/mol
[\[1\]](#)[\[2\]](#)

Executive Summary

3-Chloro-5-methoxy-4-propoxybenzotrile is a tri-substituted benzene derivative serving as a critical scaffold in the development of small-molecule therapeutics.[\[1\]](#) Its structural motif—characterized by a central nitrile group flanked by halogen and alkoxy substituents—mimics the pharmacophores found in PDE4 inhibitors (e.g., Roflumilast analogs) and certain Tyrosine Kinase Inhibitors (TKIs).[\[1\]](#)

This guide provides a validated workflow for the synthesis, purification, and quality control of this compound, designed for researchers requiring high-purity material for structure-activity relationship (SAR) studies.[\[1\]](#)

Chemical Identity & Properties

Property	Specification
IUPAC Name	3-Chloro-5-methoxy-4-propoxybenzonitrile
CAS Number	693804-16-9
Appearance	White to off-white crystalline solid
Melting Point	94–98 °C (Typical for similar analogs)
Solubility	Soluble in DMSO, DMF, Ethyl Acetate, Dichloromethane; Insoluble in Water
LogP (Predicted)	~3.1
SMILES	<chem>CCCOC1=C(C=C(C=C1Cl)C#N)OC</chem>

Key Structural Features:

- Nitrile (CN): Serves as a versatile handle for further transformations (e.g., hydrolysis to acids, reduction to amines, or cyclization to tetrazoles/triazoles).[1]
- 3-Chloro / 5-Methoxy Pattern: Provides steric and electronic modulation essential for binding affinity in protein pockets.[1]
- 4-Propoxy Group: A lipophilic tail often optimized to improve cell permeability or occupy hydrophobic regions in the target enzyme.[1]

Synthetic Methodology

The most robust and scalable route to **3-Chloro-5-methoxy-4-propoxybenzonitrile** utilizes Vanillonitrile (4-hydroxy-3-methoxybenzonitrile) as the starting material.[1] This approach avoids the low selectivity of tri-functionalizing a bare benzene ring.[1]

Reaction Pathway Diagram



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Figure 1: Retrosynthetic analysis and forward synthesis pathway.

Detailed Experimental Protocols

Step 1: Chlorination of Vanillonitrile

This step introduces the chlorine atom at the 5-position (ortho to the hydroxyl group).[1]

- Reagents: 4-Hydroxy-3-methoxybenzonitrile (1.0 eq), N-Chlorosuccinimide (NCS) (1.05 eq). [1]
- Solvent: Acetonitrile (ACN) or DMF.[1]
- Catalyst: p-Toluenesulfonic acid (pTsOH) (0.1 eq) can accelerate the reaction.[1]

Protocol:

- Dissolve 4-hydroxy-3-methoxybenzonitrile in ACN (10 mL/g).
- Add pTsOH followed by portion-wise addition of NCS at 0°C.
- Allow the mixture to warm to room temperature and stir for 4–6 hours.
- Monitor: Check via TLC (Hexane:EtOAc 7:3). The product (3-chloro-4-hydroxy-5-methoxybenzonitrile) is less polar than the starting material.[1]
- Workup: Remove solvent in vacuo. Redissolve in EtOAc, wash with water and brine.[1][3] Dry over Na₂SO₄. [1][3][4]
- Purification: Recrystallize from Ethanol/Water or use flash chromatography.

Step 2: O-Alkylation (Propylation)

The phenolic hydroxyl is alkylated to install the propoxy chain.[1]

- Reagents: 3-Chloro-4-hydroxy-5-methoxybenzonitrile (Intermediate), 1-Bromopropane (1.2 eq), Potassium Carbonate (K₂CO₃) (2.0 eq).[1]

- Solvent: DMF (Dimethylformamide) or Acetone.[1]

Protocol:

- Charge a reaction flask with the Intermediate (1.0 eq) and anhydrous DMF (5 mL/g).
- Add finely ground K_2CO_3 (2.0 eq).[1] Stir for 15 minutes to form the phenoxide anion.
- Add 1-Bromopropane (1.2 eq) dropwise.
- Heat the mixture to 60–80°C for 4–12 hours.
 - Note: Higher temperatures accelerate the reaction but may increase hydrolysis of the nitrile.[1]
- Monitor: HPLC or TLC should show complete consumption of the phenol.[1]
- Workup: Pour the reaction mixture into ice-cold water. The product often precipitates as a solid.[1]
 - If solid: Filter, wash with water, and dry.[1]
 - If oil: Extract with EtOAc, wash extensively with water (to remove DMF), dry over $MgSO_4$, and concentrate.[1]
- Final Purification: Recrystallization from Hexane/EtOAc or column chromatography (Gradient: 0-20% EtOAc in Hexane).

Quality Control & Characterization

To validate the identity of CAS 693804-16-9, the following analytical criteria must be met.

HPLC Method (Purity Profiling)[1]

- Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 4.6 x 100 mm, 3.5 μ m).[1]
- Mobile Phase A: Water + 0.1% Formic Acid.[1]
- Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

- Gradient: 5% B to 95% B over 10 minutes.
- Detection: UV at 254 nm (aromatic ring) and 220 nm (nitrile).[1]
- Acceptance Criteria: Purity > 98.0% (Area %).

NMR Expectations[1]

- ^1H NMR (400 MHz, DMSO- d_6):
 - Aromatic Protons: Two doublets (meta-coupling, $J \sim 2$ Hz) around δ 7.3–7.6 ppm.[1] One proton is between Cl and CN; the other between OMe and CN.[1]
 - Methoxy (-OCH₃): Singlet at δ ~3.8–3.9 ppm (3H).[1]
 - Propoxy (-OCH₂CH₂CH₃):
 - Triplet at δ ~4.0 ppm (2H, -OCH₂-).[1]
 - Multiplet at δ ~1.7–1.8 ppm (2H, -CH₂-).[1]
 - Triplet at δ ~1.0 ppm (3H, -CH₃).[1]

Mass Spectrometry[1]

- Technique: LC-MS (ESI+).
- Observed Mass: $[\text{M}+\text{H}]^+ = 226.06$ (consistent with Cl isotope pattern $^{35}\text{Cl}/^{37}\text{Cl}$ ratio of 3:1).[1]

Safety & Handling

Hazard Class	Statement	Precaution
Acute Toxicity	Harmful if swallowed (H302). [1]	Do not eat/drink in the lab. Wash hands after use.[1]
Irritant	Causes skin/eye irritation (H315/H319).[1]	Wear nitrile gloves and safety goggles.[1]
Reactivity	Nitriles can release toxic gas if heated to decomposition.[1]	Avoid strong acids and high heat.[1]

Storage: Store in a cool, dry place (2–8°C recommended for long-term stability) under inert atmosphere (Nitrogen/Argon) to prevent slow oxidation or hydrolysis.

References

- Chemical Identity & CAS Verification
 - **3-Chloro-5-methoxy-4-propoxybenzotrile** (CAS 693804-16-9).[1][5] PubChemLite & ChemScene Database.[1]
 - URL: [\[Link\]](#)[1]
- Synthetic Precursor (Vanillonitrile Chlorination)
- General Alkylation Protocols
 - Williamson Ether Synthesis of Poly-substituted Benzotrioles. Organic Syntheses, Coll. Vol. various.
 - URL: [\[Link\]](#)[1]

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Sources

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